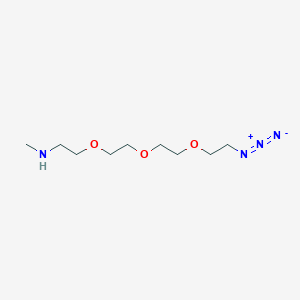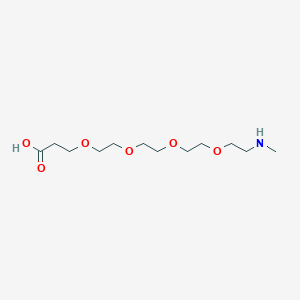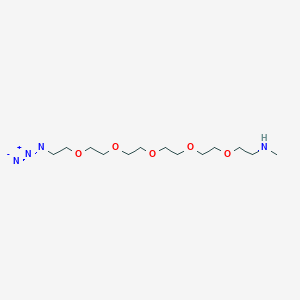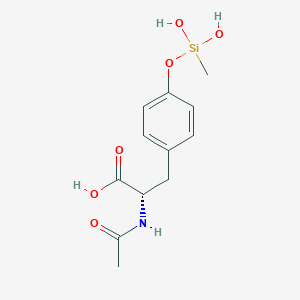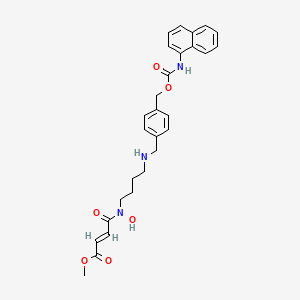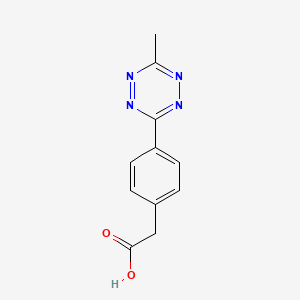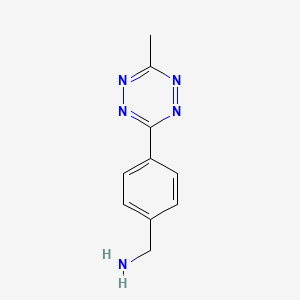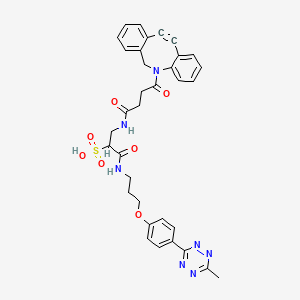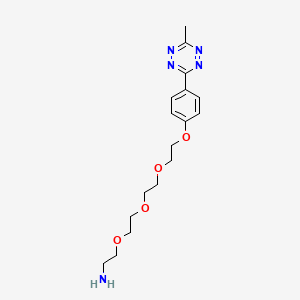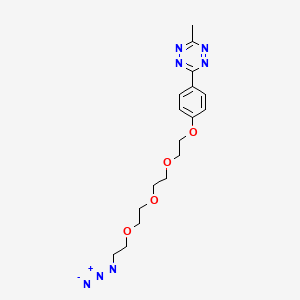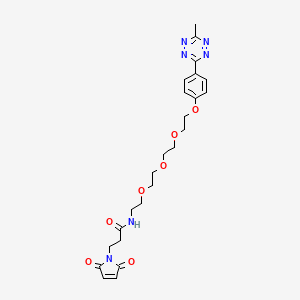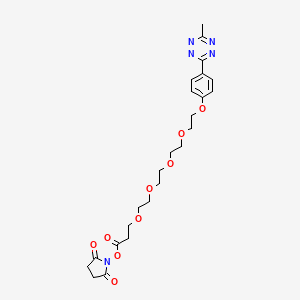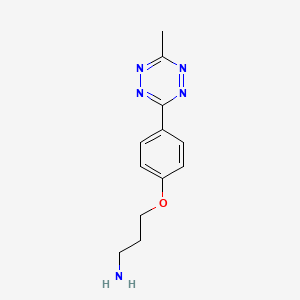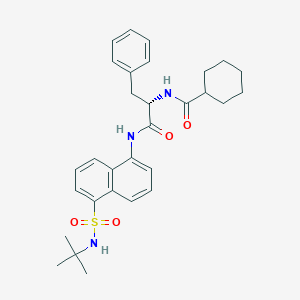
Mito-TRFS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mito-TRFS is the first off-on probe for imaging the mitochondrial thioredoxin reductase (TrxR2) in live cells.
Aplicaciones Científicas De Investigación
1. Parkinson's Disease Research
Mito-TRFS has been utilized as a probe for imaging mitochondrial thioredoxin reductase (TrxR2) in live cells. This application is significant in the study of Parkinson's disease (PD). Using Mito-TRFS staining, researchers have been able to observe a drastic decline in TrxR2 activity in a cellular model of PD, providing insights into the mechanistic link between TrxR2 dysfunction and the etiology of PD (Liu et al., 2016).
2. Cancer Research
In cancer research, Mito-TRFS-like techniques are applied in various studies. For instance, the Models in Translational Oncology (MiTO) database, a comprehensive platform for sharing data on preclinical cancer models, indirectly aligns with the concept of Mito-TRFS in terms of utilizing molecular probes and targeted research in oncology (Galuschka et al., 2017).
3. Toxicogenomics
The MIT Toxicogenomics Research Program focuses on the effects of DNA-damaging environmental toxins, which correlates with the application of probes like Mito-TRFS in assessing cellular responses to toxic substances (Eubanks, 2005).
4. Heat-Flux Research
Adaptation of MIT's ACQ code for data reduction from heat flux gauges, though not directly related to Mito-TRFS, shows the applicability of similar analytical tools in engineering and scientific research, including mitochondrial studies (Weaver et al., 1994).
5. Molecular Imaging
Molecular probes like Mito-TRFS are pivotal in visualizing mitochondrial activities. For example, the development of Mito-Naph, a probe to visualize mitochondrial thioredoxin (Trx) activity, demonstrates the growing importance of such probes in molecular imaging and diagnostics (Lee et al., 2012).
Propiedades
Número CAS |
1859102-62-7 |
|---|---|
Nombre del producto |
Mito-TRFS |
Fórmula molecular |
C38H34IN2O5PS2 |
Peso molecular |
820.7 |
Nombre IUPAC |
(2-(2-(6-((((1,2-Dithiolan-4-yl)oxy)carbonyl)amino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy)ethyl)triphenylphosphonium iodide |
InChI |
InChI=1S/C38H33N2O5PS2.HI/c41-36-32-18-10-17-31-34(39-38(43)45-27-25-47-48-26-27)20-19-33(35(31)32)37(42)40(36)21-22-44-23-24-46(28-11-4-1-5-12-28,29-13-6-2-7-14-29)30-15-8-3-9-16-30;/h1-20,27H,21-26H2;1H |
Clave InChI |
UKWAKZCQJRRDFN-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(NC(OC2CSSC2)=O)C3=CC=CC4=C13)N(CCOCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C4=O.[I-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MitoTRFS; Mito TRFS; Mito-TRFS |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



